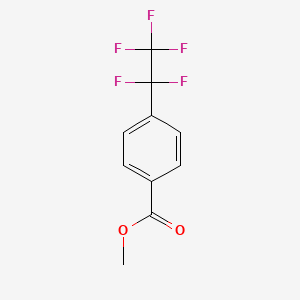
1,4-Dibutoxy-2-chloro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibutoxy-2-chloro-3-nitrobenzene is an organic compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two butoxy groups, a chlorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2-chloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,4-dibutoxy-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibutoxy-2-chloro-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 1,4-Dibutoxy-2-chloro-3-aminobenzene.
Substitution: 1,4-Dibutoxy-2-methoxy-3-nitrobenzene.
Oxidation: 1,4-Dibutoxy-2-chloro-3-nitrobenzaldehyde.
Aplicaciones Científicas De Investigación
1,4-Dibutoxy-2-chloro-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibutoxy-2-chloro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibutoxy-2-chloro-5-nitrobenzene
- 1,4-Dibutoxy-2-chloro-4-nitrobenzene
- 1,4-Dibutoxy-2-chloro-6-nitrobenzene
Uniqueness
1,4-Dibutoxy-2-chloro-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions. The presence of both electron-donating butoxy groups and electron-withdrawing nitro and chlorine groups creates a compound with distinct electronic properties, making it valuable for various applications.
Propiedades
Número CAS |
71501-43-4 |
|---|---|
Fórmula molecular |
C14H20ClNO4 |
Peso molecular |
301.76 g/mol |
Nombre IUPAC |
1,4-dibutoxy-2-chloro-3-nitrobenzene |
InChI |
InChI=1S/C14H20ClNO4/c1-3-5-9-19-11-7-8-12(20-10-6-4-2)14(13(11)15)16(17)18/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
MJXACADUQMBDHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C=C1)OCCCC)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



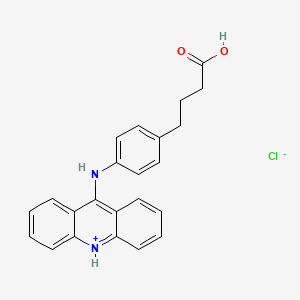


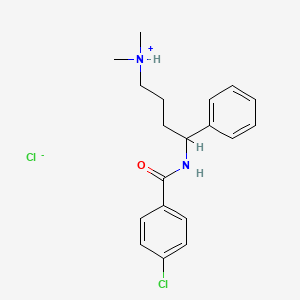
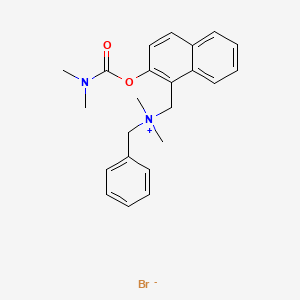

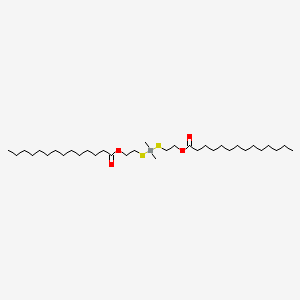
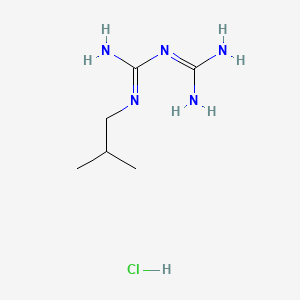
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
